单苯基丙二酸酯

描述

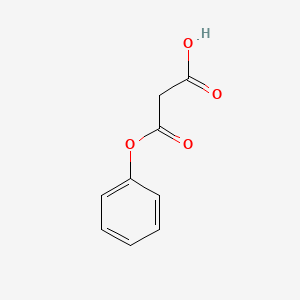

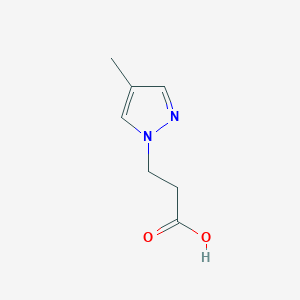

Monophenyl malonate is a chemical compound with the molecular formula C9H8O4 . It is also known by other names such as 3-OXO-3-PHENOXYPROPANOIC ACID and Propanedioic acid, 1-phenyl ester .

Synthesis Analysis

Monophenyl malonate can be synthesized from 2,2-Dimethyl-1,3-dioxane-4,6-dione and Phenol . A practical large-scale synthesis of monomethyl malonate and monoethyl malonate, which are among the most commonly applied half-esters in organic synthesis, is described, applying the highly efficient selective monohydrolysis of symmetric diesters . A novel artificial synthetic pathway of malonic acid has been designed, in which oxaloacetate, an intermediate of cytoplasmic reductive tricarboxylic acid (rTCA) pathway, is converted to malonic semialdehyde and then to malonic acid, sequentially catalyzed by α-keto decarboxylase and malonic semialdehyde dehydrogenase .

Molecular Structure Analysis

The molecular structure of Monophenyl malonate consists of 9 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms .

Chemical Reactions Analysis

Monophenyl malonate can be involved in various chemical reactions. For instance, it can be used in the selective monohydrolysis of symmetric diesters . Another study reported the use of a new metabolic pathway to increase the malonyl-CoA concentration as a limiting metabolite in E. coli .

Physical And Chemical Properties Analysis

Monophenyl malonate has a melting point of 71-73 °C and a boiling point of 352.9±25.0 °C (Predicted). Its density is predicted to be 1.303±0.06 g/cm3 .

科学研究应用

在神经退行性研究中的作用

单苯基丙二酸酯,丙二酸酯的衍生物,已被广泛用于研究亨廷顿舞蹈症和缺血性卒中等神经退行性疾病。丙二酸酯在神经母细胞瘤细胞中诱导氧化应激,导致细胞凋亡。此过程涉及活性氧物质的产生、线粒体细胞色素 c 的释放和 Bax 蛋白的激活。此类研究提供了对神经退行性疾病中神经元死亡的潜在机制的见解 (Gomez-Lazaro 等人,2007)。

哺乳动物系统中的代谢活性

哺乳动物系统中的丙二酸酯代谢是一个研究课题,特别是其作为柠檬酸循环抑制剂的作用。对大鼠的研究表明,丙二酸酯在代谢上是活跃的,被转化为琥珀酸盐并影响细胞代谢 (Nakada、Wolfe 和 Wick,1957)。

液晶研究

在材料科学领域,已经对丙二酸酯的 4-氰基-1,1'-联苯衍生物进行了研究。这些研究集中在直链丙二酸酯和氰基乙酸酯的介晶性质,研究它们的相行为和结构性质,这对于开发先进材料至关重要 (Kreß 等人,2012)。

医药和生物医学应用

已经对亚甲基丙二酸酯基聚合物进行了研究,以用于药物递送系统和作为新型生物材料。这些研究包括用于药物递送的纳米和宏观颗粒的制造,以及用于组织修复和眼科的生物材料的开发 (Breton 等人,2008)。

在缺血模型中的心脏保护作用

丙二酸酯,特别是二钠丙二酸酯,已被研究其心脏保护作用。在缺血模型中,它通过抑制线粒体通透性转变和减少活性氧物质的产生来减小梗死面积,表明其在治疗心脏病中的潜力 (Valls-Lacalle 等人,2016)。

安全和危害

未来方向

Future research could focus on designing novel and specific metabolic pathways for desired chemicals . For instance, a novel biological pathway for producing malonic acid from renewable resources has been proposed . This could potentially lead to more efficient methods for the synthesis of Monophenyl malonate and similar compounds.

作用机制

Target of Action

Monophenyl malonate, a derivative of malonic acid, primarily targets the enzyme succinate dehydrogenase . This enzyme plays a crucial role in the tricarboxylic acid cycle and the electron transport chain, both of which are vital for energy production in cells .

Mode of Action

Monophenyl malonate acts as a competitive inhibitor of succinate dehydrogenase . Due to its structural similarity to succinate, it competes with succinate for the active site of the enzyme, thereby inhibiting the enzyme’s activity . This inhibition disrupts the normal functioning of the tricarboxylic acid cycle and the electron transport chain, leading to a decrease in ATP production .

Biochemical Pathways

The primary biochemical pathway affected by monophenyl malonate is the tricarboxylic acid cycle (also known as the Krebs cycle or citric acid cycle) . By inhibiting succinate dehydrogenase, monophenyl malonate disrupts the conversion of succinate to fumarate, a key step in the cycle . This disruption can lead to a decrease in the production of ATP, NADH, and FADH2, which are essential for various cellular processes .

Pharmacokinetics

Malonic acid is known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . The bioavailability of monophenyl malonate would depend on factors such as its absorption rate, metabolic stability, and rate of excretion .

Result of Action

The inhibition of succinate dehydrogenase by monophenyl malonate leads to a decrease in ATP production, which can result in cellular energy deficiency . Additionally, it can cause the mitochondrial electric potential to rapidly depolarize, leading to organelle swelling . It also accelerates the production of reactive oxygen species (ROS) in the mitochondria, depleting ROS scavenger systems like GSH and NAD(P)H levels . This can lead to oxidative stress and potentially trigger apoptosis, a form of programmed cell death .

Action Environment

The action, efficacy, and stability of monophenyl malonate can be influenced by various environmental factors. For instance, pH levels can affect the ionization state of the compound, which can in turn influence its absorption and distribution . Temperature can also affect the rate of metabolic reactions involving the compound . Furthermore, the presence of other substances (e.g., food, drugs) in the body can potentially interact with monophenyl malonate, affecting its pharmacokinetics and pharmacodynamics .

属性

IUPAC Name |

3-oxo-3-phenoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-8(11)6-9(12)13-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCRIFDLUQGBHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189291 | |

| Record name | Propanedioic acid, monophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35756-54-8 | |

| Record name | Propanedioic acid, monophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035756548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedioic acid, monophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(Ethylthio)propyl]-1,3-cyclohexanedione](/img/structure/B1608371.png)

![6-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1608390.png)